molecular formula C21H16ClN3O2 B2388642 N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-38-9

N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2388642
CAS No.: 899991-38-9
M. Wt: 377.83
InChI Key: GQYLLZVMFQFQRA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:

  • A 3-methylbenzyl group at the pyridine N1-position, providing steric bulk and hydrophobic interactions.
  • A planar amide bridge linking the pyridine and aromatic rings, enabling π-conjugation and influencing molecular conformation .

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-14-4-2-5-15(10-14)13-25-9-3-6-18(21(25)27)20(26)24-19-11-17(22)8-7-16(19)12-23/h2-11H,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYLLZVMFQFQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C21H16ClN3O2
  • Molecular Weight : 377.83 g/mol
  • CAS Number : 899991-38-9

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antiproliferative Activity :
    • Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
    • A study highlighted that certain derivatives had GI50 values ranging from 29 nM to 78 nM, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and A-549 (lung cancer) .
  • Inhibition of Enzymatic Activity :
    • The compound acts as a specific inhibitor of certain enzymes involved in cancer progression. For instance, it has shown inhibitory effects on mutant EGFR/BRAF pathways, which are crucial targets in cancer therapy .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against bacterial strains is limited .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Kinase Pathways : The compound demonstrates the ability to inhibit key signaling pathways associated with tumor growth and survival.
  • Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

  • Antiproliferative Studies :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in treated cancer cell lines compared to controls. For example, treatment with the compound resulted in a decrease in viability to less than 20% at concentrations above 50 µM .
  • Comparative Analysis with Standard Treatments :
    • When compared to standard chemotherapeutic agents like erlotinib, some derivatives of this compound showed comparable or superior antiproliferative activity, suggesting its potential as a novel therapeutic agent .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeGI50 values between 29 nM to 78 nM
Enzyme InhibitionInhibits mutant EGFR/BRAF pathways
AntimicrobialModerate activity against E. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(5-chloro-2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key Difference : The benzyl group at N1 is 2-methylbenzyl instead of 3-methylbenzyl.
  • This may affect binding affinity in biological systems or crystallization behavior.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
  • Key Differences: A 3-bromo-2-methylphenyl substituent replaces the 5-chloro-2-cyanophenyl group. Lacks the benzyl group at N1.
  • Impact: Bromine’s larger atomic radius increases steric bulk and polarizability compared to chlorine.

Molecular Conformation and Crystal Packing

  • Planarity : The target compound’s amide bridge enables near-planar conformations (dihedral angle ~8° between aromatic rings), similar to ’s derivative .
  • Hydrogen Bonding: ’s compound forms centrosymmetric dimers via N–H···O hydrogen bonds, enhancing crystal stability.

Data Table: Structural and Functional Comparison

Compound Name Substituents (N1/Pyridine) Key Functional Groups Molecular Weight (g/mol) Notable Properties References
N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 3-methylbenzyl, 5-Cl-2-CN Cyano, Chloro, Amide ~383.8 (estimated) Planar conformation, π-conjugation
N-(5-chloro-2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-methylbenzyl, 5-Cl-2-CN Cyano, Chloro, Amide ~383.8 (estimated) Steric hindrance at ortho position
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H, 3-Br-2-MePh Bromo, Methyl, Amide ~323.1 Centrosymmetric dimers, keto-amine
1-[(2-Chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-Cl-benzyl, oxazolyl Chloro, Oxazole, Amide ~358.8 Heterocyclic diversity, planar core

Q & A

Q. What are the standard synthetic routes for synthesizing N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of β-ketoesters under acidic conditions to form the pyridine-2-one core. Subsequent steps include coupling with substituted phenyl groups via amidation or alkylation. Key reaction conditions include:
  • Catalysts : Lewis acids (e.g., p-toluenesulfonic acid) for cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMSO) for amide bond formation .
  • Temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions .
    Monitoring intermediates via TLC or HPLC is critical to ensure purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as keto-amine versus hydroxy-pyridine tautomerism, observed in structural analyses?

  • Methodological Answer : Tautomerism can be resolved by:
  • Hydrogen Bond Analysis : Intra- and intermolecular N–H⋯O bonds stabilize the keto-amine form, as shown in centrosymmetric dimers .
  • Computational Modeling : Density Functional Theory (DFT) calculations compare energy stability of tautomers .
  • Variable-Temperature NMR : Detects dynamic interconversion between forms in solution .

Q. What strategies are recommended for optimizing reaction conditions when encountering low yields during the synthesis of dihydropyridine derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Switch from DMSO to DMAc for better solubility of intermediates .
  • Stepwise Purification : Use column chromatography after each step to remove by-products (e.g., unreacted aniline) .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Predict binding affinity to enzymes (e.g., HCV NS5B polymerase) by simulating interactions with active sites .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl, CN groups) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Test hepatic microsomal degradation to identify rapid metabolism in vivo .
  • Prodrug Design : Modify the carboxamide group to improve bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to reconcile efficacy gaps .

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